Boc-(R)-alpha-(3-chlorobenzyl)proline
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Overview
Description
“Boc-®-alpha-(3-chlorobenzyl)proline” is a specialty product used in proteomics research . It has a molecular formula of C17H22ClNO4 and a molecular weight of 339.81 .
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 24 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
“Boc-®-alpha-(3-chlorobenzyl)proline” is a crystalline solid . Its empirical formula is C17H22ClNO4, and it has a molecular weight of 339.81 .Scientific Research Applications
Conformational Studies and Peptide Design
The use of Boc-protected amino acids, including analogs similar to Boc-(R)-alpha-(3-chlorobenzyl)proline, plays a crucial role in the design and conformational analysis of peptides. For example, in a study by Karle et al., the conformation of a 16-residue zervamicin IIA analog peptide was analyzed, showcasing the importance of Boc-protected amino acids in understanding peptide structures (Karle et al., 1987).
Catalysis and Synthetic Applications
This compound and its analogs are utilized in catalysis and synthesis. Al-Momani and Lataifeh explored the synthesis and catalytic properties of novel O-ferrocenoyl hydroxyproline conjugates, highlighting the role of Boc-protected proline derivatives in catalytic applications (Al-Momani & Lataifeh, 2013).
Polymer Synthesis
Gkikas et al. discussed the synthesis of well-defined homopolypeptides and copolypeptides involving l-proline, where the Boc protection strategy was crucial for achieving high purity and well-defined structures (Gkikas et al., 2011).
Asymmetric Synthesis
Kolaczkowski et al. detailed the synthesis of (R)-Boc-2-methylproline through a memory of chirality cyclization, demonstrating the application of Boc-protected proline derivatives in the asymmetric synthesis of important molecules (Kolaczkowski et al., 2019).
Chiral Ligands and Enantioselective Reactions
Zhou et al. presented Boc-l-proline as a new chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, showcasing the versatility of Boc-protected proline derivatives in asymmetric catalysis (Zhou et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTFJXPAPHYWKB-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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